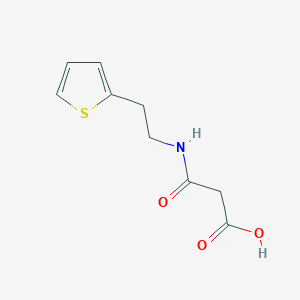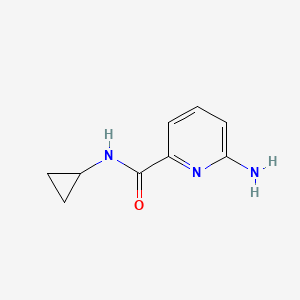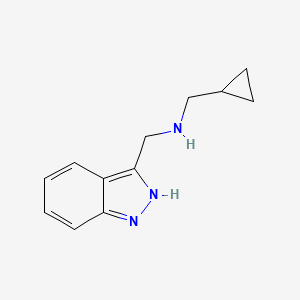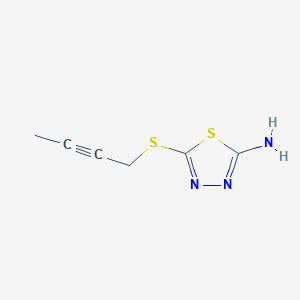![molecular formula C13H25N3O3 B7555016 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid, also known as Boc-piperazine-2-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of piperazine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of various enzymes by binding to their active sites. This results in the inhibition of the enzyme's catalytic activity, leading to a decrease in the production of their respective substrates.
Biochemical and Physiological Effects:
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of amyloid-beta peptide, which is responsible for the formation of plaques in the brain of Alzheimer's patients. It has also been reported to decrease intraocular pressure in glaucoma patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid in lab experiments is its inhibitory activity against various enzymes. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid. One of the potential areas of research is the development of new drugs for the treatment of Alzheimer's disease, glaucoma, and other related disorders. Another potential area of research is the study of the compound's inhibitory activity against other enzymes and its potential use in the development of new drugs.
Conclusion:
In conclusion, 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential use in drug discovery and development. The compound exhibits inhibitory activity against various enzymes and has been reported to exhibit various biochemical and physiological effects. Although there are some limitations to using this compound in lab experiments, there are several potential future directions for its study.
Synthesemethoden
The synthesis of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid involves the reaction of 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The resulting product is then hydrolyzed using hydrochloric acid to obtain 2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid. This method has been widely used in the synthesis of this compound and has been reported in various scientific literature.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acidne-2-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This makes it a potential candidate for the treatment of Alzheimer's disease, glaucoma, and other related disorders.
Eigenschaften
IUPAC Name |
2-[4-[2-(butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-4-10(2)14-12(17)9-15-5-7-16(8-6-15)11(3)13(18)19/h10-11H,4-9H2,1-3H3,(H,14,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLRDEWZDCUIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCN(CC1)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)
![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)




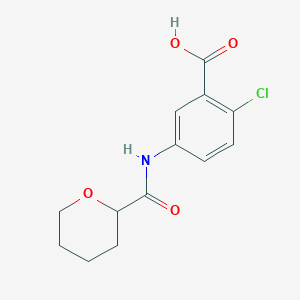
![3-Oxo-3-[[4-(trifluoromethoxy)phenyl]methylamino]propanoic acid](/img/structure/B7554986.png)

![3-[Ethyl(propyl)amino]-3-oxopropanoic acid](/img/structure/B7554997.png)
